![molecular formula C17H22N4O3S B4463058 N-[4-(1H-imidazol-1-yl)benzyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4463058.png)
N-[4-(1H-imidazol-1-yl)benzyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
Descripción general
Descripción
N-[4-(1H-imidazol-1-yl)benzyl]-1-(methylsulfonyl)-4-piperidinecarboxamide, commonly known as BMS-986001, is a small molecule inhibitor that has gained attention for its potential use in treating various diseases.
Mecanismo De Acción
BMS-986001 works by inhibiting the activity of certain enzymes, specifically lysine-specific demethylase 1 (LSD1) and monoamine oxidase B (MAO-B). LSD1 is involved in the regulation of gene expression and has been shown to play a role in cancer cell growth and spread. MAO-B is involved in the breakdown of neurotransmitters and has been implicated in the development of Parkinson's disease. By inhibiting these enzymes, BMS-986001 can potentially reduce cancer cell growth and spread and improve symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
Studies have shown that BMS-986001 can reduce the growth and spread of cancer cells in vitro and in vivo. In addition, BMS-986001 has been shown to reduce inflammation and fibrosis in animal models. However, the exact biochemical and physiological effects of BMS-986001 are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BMS-986001 is its specificity for LSD1 and MAO-B, which allows for targeted inhibition of these enzymes. However, its potency and selectivity may vary depending on the cell type and experimental conditions. In addition, the synthesis of BMS-986001 can be complex and time-consuming, which may limit its use in certain experiments.
Direcciones Futuras
For BMS-986001 include further studies to determine its safety and efficacy in humans, as well as its potential use in treating other diseases. In addition, the development of more efficient and cost-effective synthesis methods for BMS-986001 may increase its availability for research purposes.
In conclusion, BMS-986001 has shown promise in treating various diseases through its ability to inhibit the activity of LSD1 and MAO-B. Further research is needed to fully understand its biochemical and physiological effects and to determine its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
BMS-986001 has been studied for its potential use in treating various diseases such as cancer, inflammation, and fibrosis. Its ability to inhibit the activity of certain enzymes has shown promise in reducing the growth and spread of cancer cells. In addition, BMS-986001 has been shown to reduce inflammation and fibrosis in animal models, indicating its potential use in treating these conditions in humans.
Propiedades
IUPAC Name |
N-[(4-imidazol-1-ylphenyl)methyl]-1-methylsulfonylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-25(23,24)21-9-6-15(7-10-21)17(22)19-12-14-2-4-16(5-3-14)20-11-8-18-13-20/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAMEQOBSGRZAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)N3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.